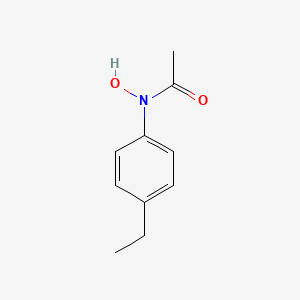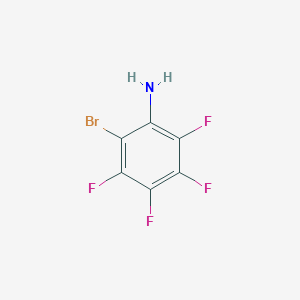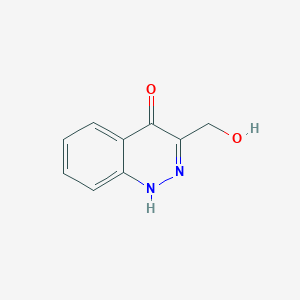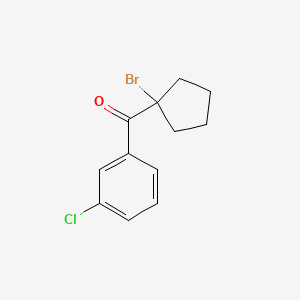
N-(4-ethylphenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N-hydroxyacetamide is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications such as chelation therapy, analytical chemistry, and mineral processing . This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a hydroxamic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N-hydroxyacetamide typically involves the reaction of 4-ethylphenylamine with acetic anhydride, followed by the introduction of a hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-ethylphenylamine reacts with acetic anhydride to form N-(4-ethylphenyl)acetamide.
Step 2: N-(4-ethylphenyl)acetamide is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The ethyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized in mineral processing as a chelating agent for ore beneficiation.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N-hydroxyacetamide involves its ability to form stable complexes with metal ions. The hydroxamic acid group acts as a bidentate ligand, coordinating with metal ions through the oxygen and nitrogen atoms. This coordination can inhibit the activity of metal-dependent enzymes and disrupt biological pathways. The compound’s ability to chelate metal ions also makes it effective in applications such as chelation therapy and mineral processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylhydroxylamine: Similar structure but lacks the ethyl group on the phenyl ring.
N-(4-methylphenyl)-N-hydroxyacetamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)acetamide: Lacks the hydroxamic acid group.
Uniqueness
N-(4-ethylphenyl)-N-hydroxyacetamide is unique due to the presence of both the ethyl group on the phenyl ring and the hydroxamic acid functional group. This combination enhances its ability to form stable metal complexes and provides distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |
Clé InChI |
RQTIYOGWDGRMRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)


![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)

